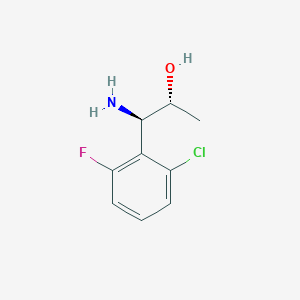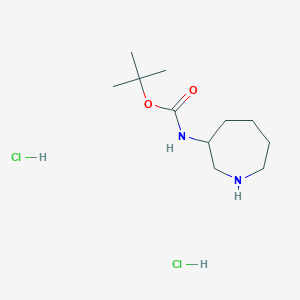
(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry, characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of amides, sulfonamides, and other derivatives.
Applications De Recherche Scientifique
(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: The racemic mixture containing both enantiomers.
1-Amino-1-(2-methylphenyl)propan-2-OL: A similar compound without the fluoro substitution.
Uniqueness
- The presence of the fluoro group in (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL enhances its lipophilicity and potential biological activity compared to non-fluorinated analogs.
- The specific (1S) stereochemistry may result in different biological interactions and activities compared to the (1R) enantiomer.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
Clé InChI |
GHBOXTGMSHFFIG-OMNKOJBGSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@@H](C(C)O)N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


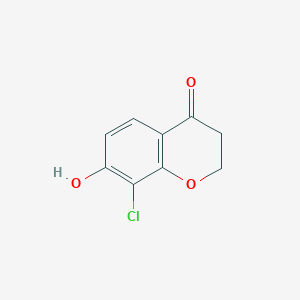
![7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
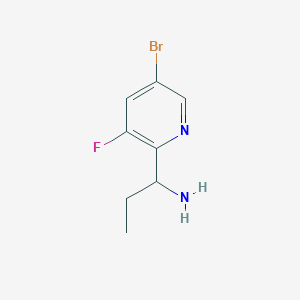
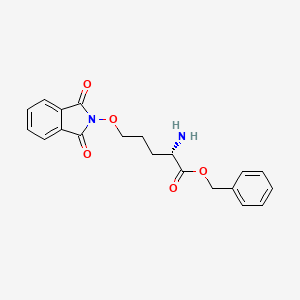
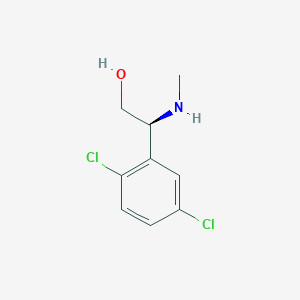
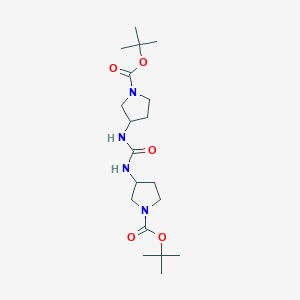
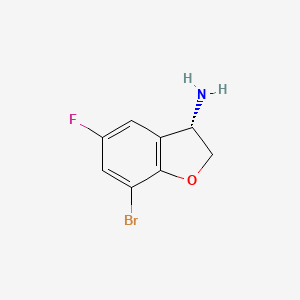


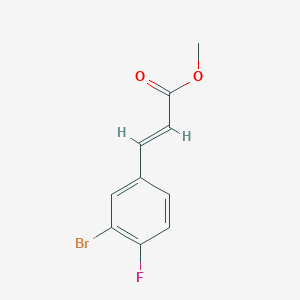
![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)
